MTH1 Biochemical Potency: TH588 (5 nM) vs. TH287 (0.8 nM) vs. (S)-Crizotinib (72 nM)
In cell-free MTH1 inhibition assays, TH588 exhibits an IC50 of 5 nM, representing a 14.4-fold improvement in potency over (S)-crizotinib (IC50 72 nM) but 6.25-fold lower potency than its closest analog TH287 (IC50 0.8 nM) . The reduced potency relative to TH287 is attributed to the cyclopropyl group in TH588 imposing greater steric hindrance than the methyl group in TH287, partially stabilizing the binding site in a semi-closed state [1]. Notably, TH588's potency remains within the nanomolar range required for effective cellular target engagement, and its distinct binding kinetics produce a unique pharmacological profile not recapitulated by more potent analogs [2].
| Evidence Dimension | MTH1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | TH287: 0.8 nM; (S)-crizotinib: 72 nM; TH650: 2.1 μM |
| Quantified Difference | 6.25-fold less potent than TH287; 14.4-fold more potent than (S)-crizotinib; 420-fold more potent than TH650 |
| Conditions | Cell-free MTH1 activity assay with 100 μM dGTP substrate |
Why This Matters
For experiments requiring MTH1 engagement without extreme potency that may confound off-target interpretation, TH588 provides a balanced potency window validated across multiple cancer cell lines.
- [1] Wang M, et al. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1. Sci Rep. 2017 Jan 11;7:40562. View Source
- [2] Gad H, et al. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool. Nature. 2014 Apr 10;508(7495):215-21. View Source
